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Executive Summary
Microtubule-associated serine/threonine kinase-like (MASTL), the mammalian orthologue of

Drosophila Greatwall (Gwl), is a pivotal regulator of the cell cycle, particularly mitotic entry and

progression. Its primary function is to ensure the stable phosphorylation of mitotic substrates by

counteracting the major mitotic phosphatase, Protein Phosphatase 2A (PP2A), specifically the

B55-containing holoenzyme (PP2A-B55). MASTL accomplishes this through a conserved

signaling cascade involving the phosphorylation of its key substrates, ARPP19 and ENSA.

Dysregulation of MASTL is linked to chromosomal instability, tumorigenesis, and resistance to

cancer therapies, making it a compelling target for drug development. This guide provides a

comprehensive overview of MASTL's function, regulation, and involvement in disease,

supported by quantitative data, detailed experimental protocols, and signaling pathway

diagrams.

Core Function in Mitosis: The Greatwall-
ENSA/ARPP19-PP2A Axis
The central role of MASTL in the cell cycle is to establish a dominant state of protein

phosphorylation required for mitotic entry and maintenance. This is achieved by inhibiting

PP2A-B55, the phosphatase that directly opposes the activity of the master mitotic kinase,

Cyclin B-Cdk1.[1][2]
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The core signaling pathway is as follows:

MASTL Activation: At the G2/M transition, MASTL is activated by Cdk1-Cyclin B through

phosphorylation.[3]

Substrate Phosphorylation: Activated MASTL then phosphorylates its only well-validated

substrates, α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19), on a

conserved serine residue (Ser67 in human ENSA, Ser62 in human ARPP19).[4][5]

PP2A-B55 Inhibition: This phosphorylation event converts ENSA and ARPP19 into potent

and specific inhibitors of the PP2A-B55 phosphatase.[6][7]

Stabilization of Mitotic State: The inhibition of PP2A-B55 prevents the dephosphorylation of

Cdk1 substrates, ensuring a stable, phosphorylated state that drives the cell into and through

mitosis.[8] Depletion of MASTL leads to premature dephosphorylation of these substrates,

resulting in mitotic collapse, defective chromosome condensation, and failure to maintain a

spindle assembly checkpoint signal.[9][10]
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Core MASTL-PP2A signaling pathway in mitosis.

Regulation and Broader Cellular Functions
While the core mitotic function is well-established, MASTL's activity is integrated with other

cellular signaling networks.

Upstream Regulation: Besides Cdk1, the mTORC1 pathway can also phosphorylate and

activate MASTL in a mitosis-independent context, linking cell growth and metabolism to cell

cycle control.[11][12] AKT has also been shown to regulate mitotic progression by

phosphorylating MASTL.[13]

DNA Damage Response: MASTL plays a role in checkpoint recovery after DNA damage. It is

required to sustain the G2 arrest and prevent premature mitotic entry or aberrant cell cycle

re-entry before repairs are complete.[4][12]

Oncogenic Signaling: MASTL overexpression is implicated in various cancers and is

associated with poor patient survival.[4][14] It can deregulate oncogenic pathways, including

PI3K/AKT/mTOR and Wnt/β-catenin signaling, promoting proliferation and metastasis.[4][12]
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Upstream regulators and downstream functions of MASTL.

Data Presentation: Quantitative Summaries
Table 1: Inhibitor Potency (IC₅₀ Values)
This table summarizes the half-maximal inhibitory concentrations (IC₅₀) for various small-

molecule inhibitors against MASTL kinase.

Inhibitor
In Vitro IC₅₀
(Recombinant
MASTL)

Cellular IC₅₀ Reference(s)

MKI-2 37.44 nM 142.7 nM [2]

MKI-1 9.9 µM ~15-30 µM [1][9]

GKI-1 5 - 10 µM ~15 µM [2][9]

Staurosporine 39 nM Not Reported [15]

Ro 31-8220 9,400 nM Not Reported [15]

H-89 5,800 nM Not Reported [15]

Table 2: Identified Potential MASTL Substrates
(Phosphoproteomics)
This table lists a selection of proteins identified as potential MASTL substrates through

quantitative phosphoproteomics screens (siKALIP/SILAC). Note that ENSA and ARPP19

remain the only universally validated direct substrates.
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Potential Substrate
Phospho-sites
Increased with
Active MASTL

Function Reference(s)

ENSA Ser67 PP2A-B55 Inhibition [11]

ARPP19 Ser62 PP2A-B55 Inhibition [11]

hnRNPM Multiple Pre-mRNA processing [16][17]

YB1 (YBX1) Multiple
Transcription,

Translation
[16][17]

TUBA1C T41, S48, T292
Microtubule

cytoskeleton
[16][17]

RPS6 Multiple
Ribosome component,

Translation
[18]

RPL36A Multiple
Ribosome component,

Translation
[18]

Experimental Protocols
In Vitro MASTL Kinase Assay (Radiometric)
This protocol is adapted from methodologies used to measure the direct kinase activity of

purified MASTL on a substrate like ARPP19.[11][15]

Materials:

Recombinant human MASTL protein

Recombinant substrate (e.g., GST-ARPP19)

Kinase Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT

ATP Mix: 50 µM "cold" ATP, 1.5 µCi [γ-³²P]ATP or [γ-³³P]ATP

LDS Sample Buffer or 3X SDS Sample Buffer
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SDS-PAGE gels, autoradiography film or phosphorimager screen

Procedure:

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 10 µL reaction,

combine:

5 µL of 2x Kinase Buffer

1 µL of recombinant MASTL (e.g., 0.5 µM final concentration)

1 µL of recombinant ARPP19 substrate (e.g., 5 µM final concentration)

Test inhibitor or DMSO vehicle as required.

dH₂O to a final volume of 9 µL.

Initiate the reaction by adding 1 µL of the ATP Mix.

Incubate the reaction for 30 minutes at 30°C.

Terminate the reaction by adding 10 µL of 2x LDS Sample Buffer and heating at 95°C for 5

minutes.

Separate the proteins by SDS-PAGE.

Dry the gel and expose it to an autoradiography film or a phosphorimager screen.

Quantify the radioactive signal incorporated into the substrate band using densitometry.
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Workflow: Radiometric In Vitro Kinase Assay
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Workflow for a radiometric in vitro kinase assay.

Immunoprecipitation of Endogenous MASTL
This protocol outlines the steps to isolate MASTL from cell lysates to study its binding partners

or for use in subsequent kinase assays.[13][19]

Materials:
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Cell culture plates (10 cm) with cells of interest

Ice-cold 1X PBS

Ice-cold Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40 or 0.5% Triton

X-100, with protease and phosphatase inhibitors.

Anti-MASTL antibody

Protein A/G agarose or magnetic beads

Microcentrifuge

Procedure:

Wash cultured cells once with ice-cold 1X PBS.

Lyse the cells by adding 0.5 - 1.0 mL of ice-cold lysis buffer directly to the plate. Incubate on

ice for 5-10 minutes.

Scrape the cells and transfer the lysate to a microcentrifuge tube.

Clarify the lysate by centrifuging at 14,000 x g for 10 minutes at 4°C. Transfer the

supernatant to a new tube.

Pre-clear the lysate by incubating with 20 µL of Protein A/G beads for 1 hour at 4°C with

gentle rotation.

Pellet the beads and transfer the supernatant to a new tube.

Add the primary anti-MASTL antibody (typically 1-4 µg) to the pre-cleared lysate. Incubate for

2 hours to overnight at 4°C with gentle rotation.

Add 20-30 µL of fresh Protein A/G beads and incubate for another 1-2 hours at 4°C.

Pellet the beads by centrifugation (e.g., 2,500 rpm for 1 minute at 4°C).

Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold lysis buffer.
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After the final wash, the beads containing the MASTL immunocomplex can be resuspended

in SDS sample buffer for Western blot analysis or in kinase buffer for an activity assay.

Cell Cycle Analysis by Flow Cytometry (Propidium
Iodide Staining)
This protocol is a standard method to analyze the distribution of cells in different phases of the

cell cycle following MASTL knockdown or inhibition.[5][20][21]

Materials:

Cultured cells (treated vs. control)

Ice-cold 1X PBS

70% Ethanol (ice-cold)

Propidium Iodide (PI) Staining Solution: 50 µg/mL PI, 100 µg/mL RNase A in PBS.

Flow cytometer

Procedure:

Harvest cells by trypsinization, collect them in a tube, and pellet by centrifugation (300 x g for

5 minutes).

Wash the cell pellet once with 5 mL of ice-cold PBS.

Fix the cells by resuspending the pellet in 1 mL of ice-cold PBS, then adding 4 mL of ice-cold

70% ethanol dropwise while vortexing gently.

Incubate the cells for at least 2 hours at -20°C for fixation. Cells can be stored at -20°C for

several weeks.

Pellet the fixed cells by centrifugation (300 x g for 5 minutes) and discard the ethanol.

Wash the cells once with PBS to remove residual ethanol.
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Resuspend the cell pellet in 0.5 mL of PI Staining Solution.

Incubate for 30 minutes at room temperature in the dark.

Analyze the samples on a flow cytometer using a 488 nm laser for excitation. The PI

fluorescence (DNA content) is typically measured at ~617 nm.

Gate on single cells to exclude doublets and analyze the DNA content histogram to quantify

the percentage of cells in G0/G1, S, and G2/M phases.

MASTL as a Therapeutic Target
The frequent overexpression of MASTL in cancers (e.g., breast, lung, ovarian) and its role in

promoting chromosomal instability and resistance to DNA-damaging agents make it an

attractive therapeutic target.[4][14] Inhibition of MASTL is expected to selectively kill cancer

cells by inducing "mitotic catastrophe," a form of cell death resulting from aberrant mitosis.[3]

Several small-molecule inhibitors are in development, with some showing promising anti-tumor

activity in preclinical models.[2][9] The development of potent and selective MASTL inhibitors

represents a promising first-in-class therapeutic strategy.[22]

Conclusion
Greatwall/MASTL kinase is a master regulator of the cell cycle, acting as the critical switch that

silences PP2A-B55 phosphatase activity to ensure a robust mitotic state. Its function is

essential for genomic stability, and its dysregulation is a key driver in oncology. Further

research into its broader functions and the development of specific inhibitors holds significant

promise for novel cancer therapies. This guide provides the foundational knowledge,

quantitative data, and key protocols for professionals engaged in this field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28220420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6034325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7072724/
https://www.benchchem.com/product/b7841037?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7841037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. selleckchem.com [selleckchem.com]

2. Discovery and Characterization of a Novel MASTL Inhibitor MKI-2 Targeting MASTL-PP2A
in Breast Cancer Cells and Oocytes - PMC [pmc.ncbi.nlm.nih.gov]

3. MASTL inhibition promotes mitotic catastrophe through PP2A activation to inhibit cancer
growth and radioresistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

4. Identification of MAPK Substrates Using Quantitative Phosphoproteomics - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an
mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. MASTL promotes cell contractility and motility through kinase-independent signaling -
PMC [pmc.ncbi.nlm.nih.gov]

9. MKI-1, a Novel Small-Molecule Inhibitor of MASTL, Exerts Antitumor and Radiosensitizer
Activities Through PP2A Activation in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Molecular Basis of the Mechanisms Controlling MASTL - PMC [pmc.ncbi.nlm.nih.gov]

12. embopress.org [embopress.org]

13. protocols.io [protocols.io]

14. Quantitative phosphoproteomics by mass spectrometry: Past, present, and future - PMC
[pmc.ncbi.nlm.nih.gov]

15. reactionbiology.com [reactionbiology.com]

16. SILAC kinase screen identifies potential MASTL substrates - PubMed
[pubmed.ncbi.nlm.nih.gov]

17. SILAC kinase screen identifies potential MASTL substrates | Garvan Institute of Medical
Research [publications.garvan.org.au]

18. researchgate.net [researchgate.net]

19. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology
[cellsignal.com]

20. The Cell Cycle Analysis [labome.com]

21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.selleckchem.com/products/mki-1.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8308786/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6034325/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6034325/
https://pubmed.ncbi.nlm.nih.gov/28220420/
https://pubmed.ncbi.nlm.nih.gov/28220420/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841333/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9841333/
https://www.researchgate.net/figure/Depletion-of-MASTL-induces-premature-activation-of-APC-C-after-DNA-damage-A_fig2_296475794
https://www.researchgate.net/figure/Secondary-plots-K-M-V-max-A-and-1-V-max-B-versus-the-inhibitor-concentration_fig3_359110570
https://pmc.ncbi.nlm.nih.gov/articles/PMC7265322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7265322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550800/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7550800/
https://www.researchgate.net/figure/MASTL-SILAC-kinase-screen-a-Volcano-plot-of-all-identified-phospho-peptides-identified_fig2_361475488
https://pmc.ncbi.nlm.nih.gov/articles/PMC7000116/
https://www.embopress.org/doi/10.15252/embj.2022110833
https://www.protocols.io/view/immunoprecipitation-protocol-98qh9vw.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701620/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2701620/
https://www.reactionbiology.com/datasheet/mastl_kin_malvern/
https://pubmed.ncbi.nlm.nih.gov/35732702/
https://pubmed.ncbi.nlm.nih.gov/35732702/
https://publications.garvan.org.au/research/publications/16423
https://publications.garvan.org.au/research/publications/16423
https://www.researchgate.net/publication/359607043_In_Cellulo_Kinase_Screen_Identifies_Potential_MASTL_Substrates
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.cellsignal.com/learn-and-support/protocols/protocol-ip-native-protein
https://www.labome.com/method/The-Cell-Cycle-Analysis.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4516267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7841037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


22. The Cell Cycle Checkpoint System MAST(L)-ENSA/ARPP19-PP2A is Targeted by
cAMP/PKA and cGMP/PKG in Anucleate Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Greatwall kinase (MASTL) function in cell cycle].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7841037#greatwall-kinase-mastl-function-in-cell-
cycle]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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